molecular formula C8H3ClFNO B1461776 3-Chloro-4-fluorobenzoyl cyanide CAS No. 80277-45-8

3-Chloro-4-fluorobenzoyl cyanide

Cat. No.: B1461776
CAS No.: 80277-45-8
M. Wt: 183.56 g/mol
InChI Key: BGSVXOFUWAZGGW-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzoyl cyanide is a chemical compound with the CAS Number: 80277-45-8 . Its molecular weight is 183.57 and its IUPAC name is (3-chloro-4-fluorophenyl) (oxo)acetonitrile .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C8H3ClFNO . The InChI code for this compound is 1S/C8H3ClFNO/c9-6-3-5 (8 (12)4-11)1-2-7 (6)10/h1-3H .

Safety and Hazards

Safety measures for handling 3-Chloro-4-fluorobenzoyl cyanide include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-4-fluorobenzoyl cyanide is the cytochrome c oxidase (COX) , also known as Complex IV . This enzyme plays a crucial role in the electron transport chain of mitochondria, where it facilitates the transfer of electrons from cytochrome c to oxygen .

Mode of Action

This compound acts by binding to the ferric ion (Fe3+) of cytochrome c oxidase, causing 'histotoxic hypoxia’ . This binding inhibits the enzyme’s activity, thereby interfering with cellular respiration . As a result, the body’s tissues become unable to use oxygen .

Biochemical Pathways

The inhibition of cytochrome c oxidase disrupts the electron transport chain, leading to a decrease in ATP production. This causes a shift in cellular metabolism towards anaerobic glycolysis, resulting in an accumulation of lactic acid and the development of metabolic acidosis .

Pharmacokinetics

Cyanide compounds are known to be rapidly absorbed following inhalation or ingestion . The lethal dose for an adult can be as little as 200 mg of ingested cyanide . Chronic cyanide intoxication can also occur, although this is less likely due to the high lethal dose of the compound .

Result of Action

The inhibition of cellular respiration by this compound can lead to a range of symptoms, from headaches, dizziness, and shortness of breath in the early stages, to seizures, loss of consciousness, and cardiac arrest in severe cases . Some survivors may experience long-term neurological problems .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its toxicity can be enhanced in environments with low oxygen levels. Additionally, certain substances, such as sodium thiosulfate and hydroxocobalamin, can be used as antidotes to cyanide poisoning, thereby reducing its toxicity .

Biochemical Analysis

Biochemical Properties

3-Chloro-4-fluorobenzoyl cyanide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an inhibitor for certain enzymes, thereby affecting their activity and function. For instance, it can inhibit proteases, which are enzymes that break down proteins into smaller peptides or amino acids . This inhibition occurs through the formation of a covalent bond between the cyanide group of this compound and the active site of the enzyme, leading to a decrease in enzyme activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can disrupt the normal signaling pathways by inhibiting key enzymes involved in signal transduction . This disruption can lead to changes in gene expression, affecting the production of proteins necessary for cell growth and survival. Additionally, this compound can interfere with cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The cyanide group of the compound can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition . This inhibition can result in the activation or deactivation of various biochemical pathways, depending on the role of the inhibited enzyme. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound can result in sustained inhibition of target enzymes, leading to prolonged changes in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. These adverse effects are likely due to the widespread inhibition of essential enzymes, leading to disrupted cellular processes and metabolic imbalances.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolic flux and metabolite levels . For example, it can inhibit enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation, resulting in altered energy production and utilization within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by its interactions with plasma proteins and other extracellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be directed to the mitochondria, where it can inhibit enzymes involved in oxidative phosphorylation, leading to altered energy production and cellular metabolism.

Properties

IUPAC Name

3-chloro-4-fluorobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFNO/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSVXOFUWAZGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660208
Record name 3-Chloro-4-fluorobenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80277-45-8
Record name 3-Chloro-4-fluorobenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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